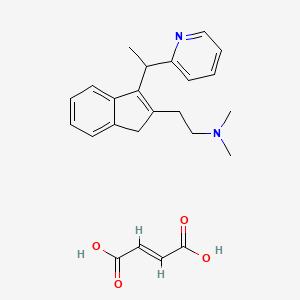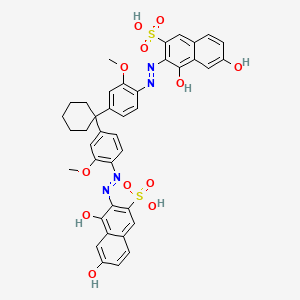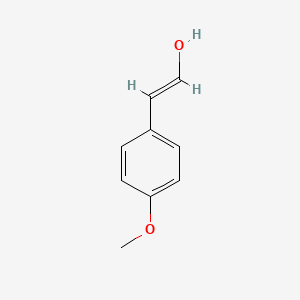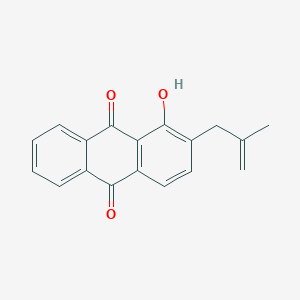
Fenistil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenistil, also known as dimetindene, is a first-generation selective histamine H1 antagonist. It is commonly used as an antihistamine and anticholinergic agent, both orally and topically, to treat allergic reactions, pruritus, and skin irritations. This compound is effective in relieving symptoms such as itching, swelling, and redness caused by allergic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fenistil is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 2-(1H-indol-3-yl)ethanamine with 2-bromo-1-phenylethanone to form an intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to produce the final product, dimetindene .
Industrial Production Methods
In industrial settings, this compound is produced using optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and solvents to facilitate the reactions. The final product is purified through crystallization and filtration techniques to obtain the desired pharmaceutical-grade compound .
Analyse Des Réactions Chimiques
Types of Reactions
Fenistil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxides, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Fenistil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Applied in the treatment of allergic reactions, pruritus, and skin irritations. It is also studied for its potential use in treating other conditions such as chronic rhinitis and sinusitis.
Industry: Utilized in the formulation of pharmaceutical products, including oral drops, gels, and creams .
Mécanisme D'action
Fenistil exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to temporary relief of symptoms such as itching, swelling, and redness. This compound also has anticholinergic properties, which contribute to its effectiveness in treating allergic reactions and pruritus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but different chemical structure.
Chlorpheniramine: A first-generation antihistamine with similar therapeutic effects.
Cetirizine: A second-generation antihistamine with fewer sedative effects compared to Fenistil .
Uniqueness of this compound
This compound is unique in its combination of antihistamine and anticholinergic properties. It is effective in both oral and topical formulations, making it versatile for treating various allergic reactions and skin irritations. Additionally, this compound’s selective binding to histamine H1 receptors and minimal passage across the blood-brain barrier contribute to its effectiveness and safety profile .
Propriétés
Formule moléculaire |
C24H28N2O4 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
SWECWXGUJQLXJF-WLHGVMLRSA-N |
SMILES isomérique |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)

![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)


![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)








